molecular formula C5H8O3 B1220457 4-Ethyl-1,3-dioxolan-2-one CAS No. 4437-85-8

4-Ethyl-1,3-dioxolan-2-one

Cat. No.: B1220457
CAS No.: 4437-85-8
M. Wt: 116.11 g/mol
InChI Key: ZZXUZKXVROWEIF-UHFFFAOYSA-N
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Description

Contextualization of 4-Ethyl-1,3-dioxolan-2-one within Heterocyclic Chemistry

This compound belongs to the family of 1,3-dioxolan-2-ones, which are cyclic carbonates. wikipedia.org These compounds are characterized by a five-membered ring containing two oxygen atoms and a carbonyl group. The presence of the ethyl group at the 4-position distinguishes it from other members of this class, such as propylene (B89431) carbonate and ethylene (B1197577) carbonate, influencing its physical and chemical properties. wikipedia.orgatamanchemicals.com

The synthesis of this compound can be achieved through various routes. One notable method involves the thermal degradation of poly(butylene carbonate), which is itself synthesized from 1,2-epoxybutane (B156178) and carbon dioxide. koreascience.krkais99.org This approach is considered a greener alternative for preparing cyclic carbonates. koreascience.kr

Significance of this compound in Contemporary Chemical Disciplines

The versatility of this compound has led to its application in several key areas of chemistry. alfa-chemical.com Its distinct properties make it a valuable tool for chemists and materials scientists.

Role in Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile intermediate and reactant. alfa-chemical.comriverlandtrading.com It can be used in the synthesis of a variety of organic compounds, including esters, amides, and alcohols. alfa-chemical.com The reactivity of the cyclic carbonate ring allows for various chemical transformations. For instance, it can undergo ring-opening polymerization to form polycarbonates.

Relevance in Materials Science

The compound's utility extends significantly into materials science. It is employed in the synthesis of polymers, surfactants, and other specialized materials. alfa-chemical.com For example, it can be used as a monomer in the creation of polymers with specific functionalities. smolecule.com Additionally, it finds application as a solvent and coalescing agent in the formulation of paints, coatings, and varnishes, contributing to smooth and durable finishes. riverlandtrading.com

Emerging Applications in Electrochemistry

A particularly promising area of application for this compound is in electrochemistry, specifically in the context of lithium-ion batteries. wikipedia.orgriverlandtrading.com It is utilized as an electrolyte additive to enhance the performance and stability of battery electrolytes, which can lead to improved battery efficiency and a longer lifespan. riverlandtrading.com As a polar aprotic solvent, it has been considered for electric battery applications. wikipedia.org The introduction of substituents like the ethyl group into the 1,3-dioxolan-2-one moiety can alter physical properties such as relative permittivity and dynamic viscosity, which are crucial for electrolyte performance. researchgate.net

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound sigmaaldrich.comnih.gov
CAS Number 4437-85-8 riverlandtrading.comsigmaaldrich.com
Molecular Formula C5H8O3 sigmaaldrich.comuni.lu
Molar Mass 116.116 g·mol−1 wikipedia.org
Appearance Colorless to almost colorless liquid riverlandtrading.comsigmaaldrich.com
Boiling Point 251 °C riverlandtrading.com
Density 1.141 g/cm³ riverlandtrading.com
Flash Point 135 °C riverlandtrading.com
Purity 98% sigmaaldrich.com

Research Findings on Substituted 1,3-Dioxolan-2-ones

A study on the physical properties of various substituted 1,3-dioxolan-2-ones, including this compound (EtEC), provided insights into the effect of the substituent on properties like mass density, refractive index, relative permittivity, and dynamic viscosity. researchgate.net The study compared EtEC with ethylene carbonate (EC), 4-methyl-1,3-dioxolan-2-one (MeEC), 4-fluoro-1,3-dioxolan-2-one (B53678) (FEC), and 4-methoxymethyl-1,3-dioxolan-2-one (MMEC). researchgate.net It was found that the number density of molecules for MeEC and EtEC is considerably lower than that of EC, as alkyl groups like methyl and ethyl are less polar. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,3-dioxolan-2-one
Source PubChem
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InChI

InChI=1S/C5H8O3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXUZKXVROWEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040342
Record name 4-Ethyl-1,3-dioxolan-2-one
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1,3-Dioxolan-2-one, 4-ethyl-
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CAS No.

4437-85-8
Record name Butylene carbonate
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Record name Butylene carbonate
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Record name 1,3-Dioxolan-2-one, 4-ethyl-
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Record name 4-Ethyl-1,3-dioxolan-2-one
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Record name 1,2-Butylene carbonate
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Record name BUTYLENE CARBONATE
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Synthetic Methodologies and Reaction Pathways of 4 Ethyl 1,3 Dioxolan 2 One

General Synthesis Strategies for 4-Ethyl-1,3-dioxolan-2-one

Reaction of 1,2-Butanediol (B146104) with Dialkyl Carbonates or Analogous Reagents

One of the foundational methods for the synthesis of cyclic carbonates, including this compound, involves the reaction of a 1,2-diol with a suitable carbonyl source. In the case of this compound, the precursor diol is 1,2-butanediol. This reaction is a transesterification process where the diol displaces the alcohol moieties of a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, to form the cyclic product. mdpi.comresearchgate.net

The transesterification of 1,2-diols with dialkyl carbonates has been shown to be a viable route to five-membered cyclic carbonates. mdpi.comresearchgate.net For instance, the reaction of 1,2-propanediol and ethylene (B1197577) glycol with dimethyl carbonate can yield propylene (B89431) carbonate and ethylene carbonate, respectively, with high selectivity. mdpi.com This suggests that a similar reaction with 1,2-butanediol would selectively produce this compound. The use of catalysts, such as bicarbonate methyl trioctyl phosphonium (B103445) salts, can promote this transesterification. mdpi.com

The reaction network for the transesterification of 1,2-butanediol (1,2-BDO) with dimethyl carbonate (DMC) involves the formation of the desired 1,2-butylene carbonate (this compound) and methanol (B129727) as a byproduct. rsc.org A kinetic study of this reaction system revealed that the heat of reaction for the 1,2-BDO–DMC system is 9.56 kJ mol−1. rsc.org It was also noted that ethylene glycol reacts faster than 1,2-butanediol under similar conditions due to lower steric hindrance. rsc.org

While historically, highly toxic phosgene (B1210022) was used as the carbonyl source in reactions with diols to produce cyclic carbonates, the use of dialkyl carbonates presents a greener and safer alternative. mdpi.com

Carbonation of Epoxides to Yield Cyclic Carbonates

The cycloaddition of carbon dioxide (CO₂) to epoxides is a highly atom-economical and environmentally friendly method for the synthesis of cyclic carbonates. mdpi.com This reaction involves the coupling of an epoxide, in this case, 1,2-butylene oxide (also known as 1,2-epoxybutane), with CO₂ to form this compound. The thermodynamic stability of CO₂ necessitates the use of catalysts to facilitate this transformation under practical conditions. mdpi.com

This approach is particularly attractive as it utilizes CO₂, a greenhouse gas, as a C1 building block. mdpi.com The reaction is 100% atom-efficient, as all the atoms of the reactants are incorporated into the final product. mdpi.com

A binary catalytic system of metaboric acid (HBO₂) and tetrabutylammonium (B224687) bromide (TBAB) has been reported to be effective for the cycloaddition of CO₂ to epoxides. google.com This system is cost-effective, environmentally friendly, and highly active. google.com

The proposed mechanism involves the activation of the epoxy ring by metaboric acid, which acts as a Lewis acid, forming a coordination bond with the oxygen atom of the epoxide. google.com This is followed by a nucleophilic attack by the bromide ion from TBAB, which leads to the opening of the epoxide ring and the formation of a metaborate (B1245444) intermediate. google.com This intermediate then reacts with CO₂ to form the cyclic carbonate and regenerate the catalyst. google.com This catalytic system has shown good to excellent performance for various epoxides, including those with different functional groups. google.com

A wide array of catalyst systems have been developed to enhance the efficiency and selectivity of the CO₂ cycloaddition to epoxides. These systems often involve a Lewis acid to activate the epoxide and a nucleophile to initiate the ring-opening.

Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for the cycloaddition of CO₂ to epoxides due to their high surface area, porosity, and tunable structures. nih.gov MOFs can act as Lewis acid catalysts, with the metal nodes activating the epoxide. The catalytic activity is often enhanced by the presence of a co-catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), which provides the nucleophile for epoxide ring-opening. researchgate.net

The synergistic effect between the Lewis acidic sites of the MOF and the nucleophilic co-catalyst is crucial for high catalytic performance. researchgate.net Various MOFs have been investigated for this reaction, demonstrating good to excellent yields of cyclic carbonates under relatively mild conditions. The reusability of MOF catalysts is another significant advantage, making them suitable for industrial applications. google.com

Below is a table summarizing the catalytic performance of selected MOF catalysts in the cycloaddition of CO₂ to epoxides.

Catalyst SystemEpoxide SubstrateTemperature (°C)Pressure (bar)Time (h)Conversion/Yield (%)Reference
MOF-5 / n-Bu₄NBrPropylene Oxide50Low6High selectivity organic-chemistry.org
gea-MOF-1 / TBABPropylene Oxide12020686% conversion nih.gov
Hf-NU-1000Propylene Oxide---Excellent activity nih.gov
CPO-27-M (M=Co, Mg)Various Epoxides---Effective nih.gov

Ionic liquids (ILs) have been extensively studied as catalysts for the conversion of CO₂ and epoxides to cyclic carbonates. mdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable nature, make them attractive alternatives to traditional catalysts. mdpi.com

ILs can act as both the catalyst and the solvent, and their catalytic activity can be enhanced by the presence of functional groups that can activate the epoxide or CO₂. mdpi.com For instance, ILs with hydroxyl or carboxyl groups can improve catalytic performance through hydrogen bonding. mdpi.com Bifunctional ILs that can activate both the epoxide and CO₂ have been developed to achieve high yields under mild conditions, even at atmospheric pressure. mdpi.com

Various types of ILs, including imidazolium-, ammonium-, and phosphonium-based salts, have been successfully employed as catalysts. mdpi.comrsc.org Supported ionic liquid systems, where the IL is immobilized on a solid support, have also been developed to facilitate catalyst separation and recycling. mdpi.com

The table below presents examples of ionic liquid catalyst systems and their effectiveness in the synthesis of cyclic carbonates from epoxides and CO₂.

Catalyst SystemEpoxide SubstrateTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
Al-salen / [CₙCₘIm][HCO₃]Various EpoxidesRoom Temp--Good to excellent beilstein-journals.org
DBU-based protic ILsVarious Epoxides301692 mdpi.com
Halogen-free phosphonium ILsVarious Epoxides---Effective rsc.org
Choline chloride-transition metal chlorideStyrene Oxide---Active mdpi.com
Catalyst Systems for CO2 Cycloaddition to Epoxides

Characterization Techniques for Synthesized this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the ethyl group and the dioxolane ring protons. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons on the dioxolane ring (CH and CH₂) exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.

Interactive Data Table: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)~1.0Triplet (t)~7.5
CH₂ (ethyl)~1.8Multiplet (m)-
CH₂ (ring)~4.0-4.6Multiplet (m)-
CH (ring)~4.7-4.9Multiplet (m)-

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. chemicalbook.com The carbonyl carbon of the cyclic carbonate group is characteristically found far downfield. The two carbons of the ethyl group and the two carbons of the dioxolane ring also give rise to signals in the expected regions of the spectrum.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C H₃ (ethyl)~8-10
C H₂ (ethyl)~26-28
C H₂ (ring)~69-71
C H (ring)~77-79
C=O (carbonate)~155

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The most prominent and diagnostic absorption band in its IR spectrum is the strong carbonyl (C=O) stretch of the cyclic carbonate. This band typically appears at a higher wavenumber compared to acyclic esters due to ring strain. Other characteristic absorptions include C-H stretching vibrations from the ethyl group and the dioxolane ring, as well as C-O stretching vibrations. chemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O Stretch (carbonate)1800-1830Strong, Sharp
C-H Stretch (alkane)2850-3000Medium to Strong
C-O Stretch (ether/ester)1000-1300Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (116.12 g/mol ). chemicalbook.comsigmaaldrich.com

The molecular ion can then undergo fragmentation, yielding smaller, characteristic ions. Plausible fragmentation pathways for this compound include the loss of the ethyl group ([M-29]⁺), resulting in a prominent peak at m/z 87. Another common fragmentation is the loss of carbon dioxide ([M-44]⁺) to give a peak at m/z 72. Further fragmentation of these ions can also be observed.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment
116[C₅H₈O₃]⁺• (Molecular Ion)
87[M - C₂H₅]⁺
72[M - CO₂]⁺•
57[C₄H₉]⁺
43[C₂H₃O]⁺
29[C₂H₅]⁺

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography (GC) is a powerful technique for assessing the purity of this compound samples. When coupled with a detector such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can separate the target compound from volatile impurities and starting materials. The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

A crucial application of GC in the analysis of this compound is the separation of its enantiomers. Since the molecule contains a chiral center at the 4-position of the dioxolane ring, it exists as a pair of enantiomers (R and S). These enantiomers have identical physical properties in a non-chiral environment, making their separation challenging. However, chiral GC, which utilizes a stationary phase containing a chiral selector (e.g., derivatized cyclodextrins), can resolve the enantiomers into two distinct peaks. gcms.cz This technique is essential for determining the enantiomeric excess (ee) or enantiomeric purity of a sample, which is critical in many applications, particularly in the pharmaceutical industry. nih.gov

Advanced Applications of 4 Ethyl 1,3 Dioxolan 2 One in Materials Science and Engineering

Polymeric Materials and Polymerization Studies of 4-Ethyl-1,3-dioxolan-2-one

This compound as a Monomer in Polymer Synthesis

This compound is a cyclic carbonate ester derived from 1,2-butanediol (B146104). bldpharm.comsigmaaldrich.com As a functionalized five-membered heterocyclic compound, it serves as a potential monomer for the synthesis of polymers. The ring structure contains ester linkages that can be targeted for ring-opening polymerization (ROP), a common and efficient method for producing aliphatic polyesters and polycarbonates. tandfonline.commdpi.com Such polymers are of significant interest in materials science due to their potential biodegradability and biocompatibility.

While this compound is recognized as a chemical intermediate and building block, detailed studies focusing specifically on its homopolymerization are not extensively documented in the provided literature. bldpharm.comambeed.com However, the principles of its polymerization can be understood by examining the behavior of closely related cyclic monomers, particularly substituted 1,3-dioxolanes, for which cationic polymerization mechanisms have been thoroughly investigated. researchgate.netresearchgate.net The study of these analogs provides a robust framework for predicting the polymerization behavior and properties of polymers derived from this compound.

Ring-Opening Polymerization (ROP) Mechanisms

Ring-Opening Polymerization (ROP) is the primary pathway for converting cyclic monomers into long-chain polymers. tandfonline.com This process involves the cleavage of a bond within the monomer ring, followed by the addition of the opened ring to a growing polymer chain. For five-membered rings like 1,3-dioxolane (B20135) derivatives, the polymerization is often driven by the release of ring strain, although the thermodynamic parameters are a critical factor. mdpi.com The mechanism of ROP can be cationic, anionic, or coordination-based, depending on the monomer's structure and the initiator system employed. rsc.org

The cationic polymerization of 1,3-dioxolane and its substituted derivatives, such as 4-methyl-1,3-dioxolane (B94731), has been studied in detail and serves as an excellent model for the behavior of 4-ethyl-1,3-dioxolane. researchgate.netresearchgate.net The polymerization of 4-methyl-1,3-dioxolane is characterized as an equilibrium process between the monomer and the polymer. researchgate.net The reaction proceeds via an oxonium ion mechanism, where a cationic initiator attacks an oxygen atom in the dioxolane ring, forming a tertiary oxonium ion. This active species then propagates by attacking another monomer molecule, leading to ring opening and chain growth. researchgate.net The resulting polymer from 4-methyl-1,3-dioxolane consists of alternating oxypropylene and oxymethylene units. researchgate.net It is noted that 1,3-dioxolanes with substituents at the C4-position, like the methyl derivative, polymerize more slowly than the unsubstituted 1,3-dioxolane. researchgate.net

The feasibility and equilibrium position of a polymerization reaction are governed by its thermodynamic parameters, namely the enthalpy (ΔH) and entropy (ΔS) of polymerization. For the cationic polymerization of 4-methyl-1,3-dioxolane, a close analog to the ethyl derivative, these parameters have been determined from the temperature dependence of the equilibrium monomer concentration. researchgate.net The polymerization of 4-methyl-1,3-dioxolane in the temperature range of -20 to 5°C yielded a standard enthalpy of polymerization (ΔHlc) of -3.2 ± 0.2 kcal/mol and a standard entropy of polymerization (ΔS°) of -12.7 ± 0.8 cal mol⁻¹ K⁻¹. researchgate.net

The negative enthalpy change indicates that the polymerization is an exothermic process, driven by the release of ring strain. The negative entropy change reflects the loss of translational freedom as individual monomer molecules become incorporated into a structured polymer chain. These values are critical for determining the ceiling temperature (Tc), above which the polymerization is no longer thermodynamically favorable.

Thermodynamic Parameters for the Polymerization of 4-Methyl-1,3-dioxolane

Parameter Value Unit
Standard Enthalpy (ΔHlc) -3.2 ± 0.2 kcal/mol
Standard Entropy (ΔS°) -12.7 ± 0.8 cal mol⁻¹ K⁻¹

Data sourced from research on the polymerization of 4-methyl-1,3-dioxolane between -20 and 5°C. researchgate.net

Achieving control over the molecular weight and architecture (e.g., linear, block copolymers, star-shaped) is a primary goal in modern polymer synthesis, as these characteristics dictate the material's final properties. diva-portal.orgrsc.org In the cationic ROP of substituted 1,3-dioxolanes, several factors can be manipulated to exert such control.

The molecular weight of the resulting polymers can be influenced by the monomer structure itself; for example, in studies of cis- and trans-4,5-dimethyl-1,3-dioxolane, the molecular weight was found to decrease as the content of the cis-isomer in the feed increased. researchgate.net Furthermore, the molecular weight can be managed by adjusting the ratio of monomer to initiator and by using chain transfer agents. google.comgoogle.com The molecular weight distribution (MWD), or polydispersity, is another critical parameter, with values closer to 1.0 indicating a more uniform polymer chain length. google.com For certain cationic polymerizations, it is possible to achieve a narrow molecular weight distribution, which improves properties like flow in melt or solution. google.com By carefully selecting initiator systems and reaction conditions, such as temperature, it is possible to achieve living polymerization characteristics, enabling the synthesis of well-defined block copolymers and other complex architectures. diva-portal.orgrsc.orgrsc.org

Oligomer Formation and Polymerization Conditions

The polymerization of 1,3-dioxolan-2-one and its derivatives represents a significant pathway to creating aliphatic polyesters, which are valued for their biodegradability. While specific literature on the oligomerization of this compound is not extensively detailed, the polymerization behavior of structurally similar 1,3-dioxolan-4-ones provides critical insights into potential mechanisms and conditions.

The polymerization of dioxolanone monomers can be achieved through organocatalysis, often in bulk and solvent-free conditions. For instance, the polymerization of 1,3-dioxolan-4-one (B8650053) monomers has been successfully carried out using Brønsted acids like p-toluenesulfonic acid (p-TSA) as a catalyst. acs.orgmdpi.com The reaction is typically conducted at elevated temperatures, for example, around 100-150°C, under an inert atmosphere such as nitrogen. acs.orgmdpi.com The process involves a proposed double activation mechanism where the acid catalyst plays a key role. mdpi.com

Studies on model monomers like 2,2-dimethyl-5-(phenoxymethyl)-1,3-dioxolan-4-one show that heating with p-TSA at 150°C for 3 hours can yield a solid oligomeric product. acs.org The molecular weight of the resulting polymers and the reaction kinetics are influenced by factors such as catalyst loading, reaction time, and temperature. mdpi.com For example, in the p-TSA catalyzed polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one, monomer conversion and molecular weight growth are tracked over several hours, indicating a controlled process. mdpi.com These methods allow for the synthesis of polylactic acid (PLA)-like materials, with the polymerization proceeding through the release of a small molecule like formaldehyde (B43269) or acetone, depending on the monomer's structure. mdpi.comresearchgate.net

Monomer TypeCatalystConditionsResulting ProductReference
1,3-Dioxolan-4-one (general)p-Toluenesulfonic acid (p-TSA)Bulk, 100-150°C, Inert AtmospherePolylactic acid (PLA)-like polymers acs.orgmdpi.com
Phenol-substituted DOX (PhDOX)p-TSA (5% m/m)Bulk, 150°C, 3h, N₂ atmosphereOligomeric product (2000 g/mol) acs.org
2,2,5-trimethyl-1,3-dioxolan-4-one (Me₃DOX)p-TSABulk, 100°C, 6hWhite solid polymer mdpi.com

Application as a Cross-linking Agent in Polymeric Systems

This compound is identified as an effective surface cross-linking agent, particularly for superabsorbent polymers. google.com In this application, the compound's functional groups react with the pendant groups on the polymer chains, typically acidic groups, through a condensation reaction. google.com This process enhances the properties of the polymer by creating a more strongly cross-linked outer region compared to the polymer's core. google.com

Degradation and Stability of Polymers Derived from this compound

The stability and degradation of polymers derived from dioxolanone structures are of significant interest, especially for applications requiring environmental biodegradability or controlled reprocessing. Polymers with a 1,3-dioxolan-2-one backbone can undergo degradation under specific conditions. For instance, the sodium carbonate-promoted polymerization of 1,3-dioxolan-2-one can also lead to degradation pathways that form poly(ethylene glycol)s with vinyl ether terminal groups. researchgate.net This degradation is believed to occur from the poly(carbonate) intermediate and is associated with a reduction in the polymer's molecular weight. researchgate.net

In more complex systems, such as thermosets created using bifunctional 1,3-dioxolan-4-one cross-linkers, degradation can be intentionally triggered. nih.gov These cross-linked polyester (B1180765) networks can be fully degraded through accelerated hydrolysis under mild basic conditions over a period of 1 to 14 days. nih.gov The degradation products are the original building blocks, such as tartaric acid and oligomers of the corresponding co-monomer. nih.gov Furthermore, the presence of a transesterification catalyst can dramatically accelerate this degradation to a matter of minutes. nih.gov Microwave-assisted degradation has also been explored for thermosets derived from functionalized 1,3-dioxolan-4-ones, using solvents like water or methanol (B129727) at elevated temperatures (110-150°C), which breaks the polymer down into its constituent parts. acs.org This capacity for controlled degradation and reprocessing makes these materials candidates for sustainable and circular polymer applications. nih.gov

Electrolyte Systems for Electrochemical Devices

This compound as a Solvent Component in Battery Electrolytes

This compound (EtEC) is investigated as a component in non-aqueous electrolytes for electrochemical devices like lithium-ion batteries. researchgate.net It belongs to the family of cyclic carbonates, which are used as highly polar solvents to dissolve lithium salts and facilitate ion transport between the anode and cathode. researchgate.netwikipedia.org The primary role of these solvents is to create a conductive medium with high permittivity and appropriate viscosity to ensure efficient battery operation. techbriefs.com The ethyl substituent on the dioxolanone ring influences the physical properties of the solvent, distinguishing it from more common cyclic carbonates. researchgate.net

Comparison with Other Cyclic Carbonates (e.g., Ethylene (B1197577) Carbonate, Propylene (B89431) Carbonate)

The performance of an electrolyte solvent is dictated by its physical properties. This compound (EtEC) exhibits properties that differ from ethylene carbonate (EC) and propylene carbonate (PC), the two most common cyclic carbonates in lithium-ion battery electrolytes. researchgate.net

EC is a solid at room temperature with a high melting point and a high dielectric constant, making it excellent for solvating lithium salts. wikipedia.org PC is a liquid at room temperature and also has a high dielectric constant, but its use is limited in batteries with graphite (B72142) anodes due to co-intercalation issues that lead to graphite exfoliation. wikipedia.orgresearchgate.net

PropertyThis compound (EtEC)Ethylene Carbonate (EC)Propylene Carbonate (PC)
Chemical FormulaC₅H₈O₃C₃H₄O₃C₄H₆O₃
Molar Mass (g·mol⁻¹)116.1288.06102.09
AppearanceColorless LiquidWhite Crystalline SolidColorless Liquid
Melting Point (°C)N/A34-37-48.8
Boiling Point (°C)N/A243242
Density (g/cm³)~1.12 (at 20°C)1.3211.205
Relative Permittivity (εr)57.5 (at 20°C)89.78 (at 40°C)64.9 (at 25°C)

Additive Functionality in Lithium-ion Battery Electrolytes

Impact on Solid Electrolyte Interphase (SEI) Formation

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the surface of the anode during the initial charging cycles of a lithium-ion battery. nih.gov Its composition and stability are paramount for the long-term performance and safety of the cell. The SEI must be electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing the reductive decomposition of the electrolyte solvent. techbriefs.com

Influence on Low-Temperature Performance of Batteries

The performance of lithium-ion batteries significantly degrades at low temperatures, primarily due to increased electrolyte viscosity and decreased ionic conductivity. techbriefs.comnih.gov This leads to poor charge-transfer kinetics and reduced power output. researchgate.net The formulation of the electrolyte is a key strategy to mitigate these issues.

This compound can improve the low-temperature characteristics of electrolytes. The introduction of an ethyl group to the carbonate ring lowers the molecule's symmetry and freezing point when compared to the standard ethylene carbonate (EC), which is solid at room temperature. researchgate.net Research on the physical properties of various substituted 1,3-dioxolan-2-ones has shown that this compound (EtEC) possesses a considerably lower viscosity than EC. researchgate.net Lower viscosity facilitates faster ion transport through the bulk electrolyte and within the porous structures of the electrodes, which is essential for maintaining battery performance in cold environments. techbriefs.com

Table 1: Physical Properties of this compound and Ethylene Carbonate researchgate.net
CompoundAbbreviationViscosity (η) at 40°C (mPa·s)Freezing Point (°C)
This compoundEtEC~2.5-45 riverlandtrading.com
Ethylene CarbonateEC~1.9 (at 40°C)36.4

While the viscosity of EtEC is slightly higher than EC at 40°C, its significantly lower freezing point makes it a viable co-solvent for low-temperature applications where EC would solidify. The less polar nature of the ethyl group, compared to the carbonate ring itself, contributes to the lower viscosity. researchgate.net

Solvation Behavior of Lithium Ions in this compound-containing Electrolytes

The ability of the electrolyte to dissolve lithium salts and the way it coordinates with lithium ions (solvation) profoundly affects ionic conductivity, charge transfer kinetics, and SEI formation. rsc.orgosti.gov The solvation shell of a lithium ion, composed of solvent molecules, must be stripped away before the ion can intercalate into the anode. acs.org

This compound, as a polar aprotic solvent, effectively solvates lithium ions due to the strong dipole moment of its cyclic carbonate group. smolecule.com The oxygen atoms in the carbonate moiety possess high electron-pair donicity, allowing them to coordinate with the positively charged lithium ion. researchgate.net The structure of this solvation sheath is critical; for instance, the relative ratio of different solvent molecules (e.g., cyclic vs. linear carbonates) in the Li⁺ coordination sphere determines the electrochemical stability and the nature of the SEI formed upon reduction. rsc.orgacs.org

Strategies for Improved Cyclability and Safety

Improving the cyclability and ensuring the safety of lithium-ion batteries are among the highest priorities in battery research. Cyclability, or cycle life, is often limited by the gradual degradation of the electrodes and the continuous consumption of the electrolyte, frequently linked to an unstable SEI. nih.gov Safety concerns are often related to the flammability of organic carbonate solvents and thermal runaway.

The use of this compound as an electrolyte additive or co-solvent can contribute to both improved cyclability and safety.

Improved Cyclability: By participating in the formation of a more stable and robust SEI, this compound helps to passivate the anode surface effectively. nih.gov A stable SEI minimizes the continuous decomposition of the electrolyte over repeated charge-discharge cycles, preserving the active lithium inventory and extending the battery's operational life. Additives that form stable SEI layers have been shown to significantly enhance capacity retention. shuangjuenergy.com

Enhanced Safety: The physical properties of the electrolyte solvent are directly linked to battery safety. This compound has a high boiling point (251 °C) and a high flash point (135 °C), which are favorable characteristics for a battery electrolyte. riverlandtrading.com A higher flash point reduces the risk of the electrolyte igniting in the event of a short circuit or overheating, thereby enhancing the thermal stability of the cell.

Table 2: Safety-Related Properties of this compound riverlandtrading.com
PropertyValue
Boiling Point251 °C
Flash Point135 °C

By forming a stable SEI and possessing favorable thermal properties, this compound serves as a functional component in developing safer lithium-ion batteries with extended cycle life.

Reactivity and Derivatization of 4 Ethyl 1,3 Dioxolan 2 One in Organic Chemistry

General Reactivity of 4-Ethyl-1,3-dioxolan-2-one as a Cyclic Carbonate

As a cyclic carbonate, this compound exhibits notable reactivity primarily due to the electrophilic nature of its carbonyl carbon. This makes it susceptible to nucleophilic attack, often leading to ring-opening reactions. smolecule.com The polarity of the carbonate group also imparts a high dielectric constant, making it a useful polar aprotic solvent in certain applications. smolecule.com The reactivity of cyclic carbonates like this compound has been harnessed in various synthetic applications for over five decades, with their full industrial potential being realized more recently. researchgate.net

The reactivity of the dioxolane ring allows for the formation of larger molecules through ring-opening mechanisms. smolecule.com This characteristic is fundamental to its role as a precursor in the synthesis of various organic compounds. Furthermore, it can undergo transesterification reactions with alcohols, a key process for creating different ester derivatives. smolecule.com The compound's ability to react with carbon dioxide in the presence of catalysts to produce other cyclic carbonates highlights its role in green chemistry initiatives. smolecule.com

Functional Group Transformations Involving this compound

This compound serves as a valuable intermediate for a range of functional group transformations, enabling the synthesis of diverse classes of organic molecules. alfa-chemical.com

Synthesis of Esters, Amides, and Alcohols

This cyclic carbonate is a versatile starting material for the synthesis of esters, amides, and alcohols. alfa-chemical.comalfa-chemical.com The ring-opening of this compound by various nucleophiles is the key step in these transformations. For instance, reaction with alcohols leads to the formation of carbonate esters, while reaction with amines can produce carbamates (amides of carbonic acid). A process to produce N-ethenyl N-alkyl alkyl amides involves reacting 1,3-dioxolan-2-one with an N-mono alkyl alkyl amide, followed by decarboxylation of the intermediate. google.com

The synthesis of α-hydroxycarboxylic acid esters can also be achieved through the cleavage of 1,3-dioxolan-2-ones. google.com This cleavage can be catalyzed by either acids or bases. google.com

Protection of Carbonyl Compounds through Acetal Formation (Analogous Dioxolanes)

While this compound itself is a carbonate, the closely related 1,3-dioxolane (B20135) structure is a cornerstone for the protection of carbonyl compounds (aldehydes and ketones). wikipedia.orgtotal-synthesis.com This strategy is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reaction while other functional groups are being transformed. wikipedia.org

The protection involves the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol to form a cyclic acetal, known as a 1,3-dioxolane. total-synthesis.comlibretexts.org This process is reversible, and the carbonyl group can be regenerated by hydrolysis in the presence of aqueous acid. wikipedia.org The formation of a five-membered ring in cyclic acetals like dioxolanes is kinetically favored due to the intramolecular nature of the second nucleophilic addition, and they are generally more stable towards hydrolysis than their acyclic counterparts. libretexts.org Various catalysts, including Brønsted or Lewis acids like p-toluenesulfonic acid, can be used to facilitate this reaction. organic-chemistry.org

Catalytic Reactions Utilizing this compound or its Derivatives

The derivatives of this compound, particularly those with vinyl groups, are valuable substrates in catalytic reactions, most notably in asymmetric hydroformylation.

Asymmetric Hydroformylation of Related Vinyldioxolanones

Asymmetric hydroformylation is a powerful technique for creating chiral aldehydes from prochiral alkenes. wikipedia.org This reaction introduces a formyl group and a hydrogen atom across a carbon-carbon double bond, and when applied to a prochiral substrate with a chiral catalyst, it can produce one enantiomer in excess. wikipedia.org

In the context of dioxolanones, a chiral cyclic carbonate, 4-vinyl-1,3-dioxolan-2-one, has been utilized as a racemic substrate in asymmetric hydroformylation. researchgate.netresearchgate.net Catalytic systems, often based on platinum or rhodium complexes with chiral phosphine (B1218219) ligands, have demonstrated high activity and selectivity in this transformation. researchgate.netresearchgate.net For example, platinum-containing catalysts have shown high hydroformylation selectivities (up to 97%) with excellent regioselectivity towards the linear aldehyde. researchgate.netresearchgate.net

Kinetic Resolution in Chiral Synthesis

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. The slower-reacting enantiomer can often be recovered in an optically active form. researchgate.netresearchgate.net

In the asymmetric hydroformylation of racemic 4-vinyl-1,3-dioxolan-2-one, kinetic resolution has been observed. researchgate.netresearchgate.net The enantiomeric composition of both the unreacted starting material and the aldehyde products can be monitored throughout the reaction. researchgate.netresearchgate.net This allows for the recovery of optically active unreacted 4-vinyl-1,3-dioxolan-2-one. The principles of kinetic resolution have been rationalized by analyzing the enantiomeric composition of both the substrate and the resulting products. researchgate.netresearchgate.net Dynamic kinetic resolution (DKR) is an extension of this concept where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the product. beilstein-journals.org

Role as a Reactive Intermediate in Various Organic Syntheses

This compound, also known as 1,2-butylene carbonate, serves as a crucial reactive intermediate in a variety of organic transformations. ontosight.aismolecule.comwikipedia.org Its utility stems from the electrophilic nature of its carbonyl group and the potential for the dioxolane ring to undergo nucleophilic attack and subsequent ring-opening. smolecule.com This reactivity allows for the introduction of specific functionalities into target molecules, making it a valuable building block in the synthesis of fine chemicals and pharmaceuticals. ontosight.ai

One significant application where this compound acts as a reactive intermediate is in transfer hydrogenation reactions. Research has demonstrated its efficient reduction to yield valuable products like 1,2-butanediol (B146104) and methanol (B129727). acs.org In these processes, the cyclic carbonate is activated by a catalyst and undergoes hydrogenation, typically using a hydrogen donor like isopropanol. For instance, iron pincer catalysts have been effectively employed for this transformation. The reaction proceeds through the intermediate, which is converted to the final diol and alcohol products. rsc.org

The following table details the solvent effect on the iron-catalyzed transfer hydrogenation of this compound, highlighting its role as the central reactant.

Table 1: Fe-Catalyzed Transfer Hydrogenation of this compound (7a) - Solvent Effect

Entry Solvent Conversion (%) Yield of Methanol (%) Yield of 1,2-butanediol (8a) (%)
1 - 81 60 80
2 Dioxane 65 37 54
3 THF 99 91 95
4 Toluene 77 45 61
5 Heptane 21 4 14
6 CH₃CN 7 trace trace
7 DCM 13 trace trace

Reaction conditions: Catalyst (5 mol%), KOtBu (5 mol%), 7a (1.0 mmol), solvent (1 mL), iPrOH (4 mL), 140 °C, 6 h. Data sourced from a study on iron pincer catalysts. rsc.org

The reactivity of the dioxolane ring is often rationalized through the formation of a 1,3-dioxolan-2-yl cation intermediate under certain oxidative conditions. nih.gov This highly reactive cationic species can then be trapped by various nucleophiles, leading to the stereoselective formation of substituted dioxolane products. This mechanism underscores the compound's role as a precursor to complex molecular architectures. nih.gov Furthermore, research has shown that it can enhance the solubility and reactivity of certain substrates when utilized in catalytic processes, including those involving carbon dioxide fixation. smolecule.com

Development of Multifunctional Catalysts for One-Pot Transformations

The pursuit of more sustainable and economically viable chemical processes has spurred the design of multifunctional catalysts for one-pot organic transformations. researchgate.net These advanced catalytic systems are capable of facilitating multiple, often antagonistic, reaction steps in a single reaction vessel, thereby minimizing waste, energy consumption, and purification steps. This compound is central to several such processes, often being formed and consumed in a sequential catalytic cycle.

A prime example is the one-pot, two-step conversion of butylene oxide and carbon dioxide into 1,2-butanediol and methanol. This process first involves the cycloaddition of CO₂ to butylene oxide to form this compound, which is then subjected to transfer hydrogenation in the same pot. rsc.org This sequence requires catalysts that can operate under compatible conditions. For instance, a bifunctional phosphorus-based organocatalyst can be used for the initial CO₂ fixation, followed by the introduction of an iron complex to catalyze the subsequent hydrogenation step. rsc.org

The development of heterogeneous, bifunctional catalysts is a key area of research. For example, metal-free catalysts like boron-doped graphitic carbon nitride have been developed for the effective conversion of CO₂ and epoxides into cyclic carbonates, such as this compound, at atmospheric pressure. researchgate.net These catalysts possess both acidic and basic sites that work in tandem to activate the epoxide and CO₂ simultaneously. researchgate.net Similarly, zeolitic imidazolate frameworks (ZIFs) have been investigated for CO₂ uptake and subsequent fixation with epoxides. Mixed-linker ZIFs, in conjunction with a co-catalyst like tetrabutylammonium (B224687) bromide, have shown high catalytic activity for the synthesis of cyclic carbonates from CO₂ and epoxides. ambeed.com

Designing catalysts with both Lewis acid and base sites within a single structure, such as in certain coordination polymers, is another promising strategy for promoting these one-pot reactions. researchgate.net These materials have demonstrated good activity and structural stability, making them suitable for tandem reactions where this compound is a key intermediate. researchgate.net

Computational and Theoretical Studies on 4 Ethyl 1,3 Dioxolan 2 One

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and reactivity of 4-Ethyl-1,3-dioxolan-2-one. These calculations provide a detailed picture of the molecule's geometry, electronic properties, and potential for chemical reactions.

The structure of this compound consists of a five-membered dioxolane ring with an ethyl group at the 4-position and a carbonyl group at the 2-position. ontosight.ai This structure gives the molecule a distinct polarity, primarily due to the cyclic carbonate functional group, which leads to an uneven distribution of charge. smolecule.com The molecule's amphiphilic nature, with a hydrophilic carbonate group and a hydrophobic ethyl substituent, allows it to interact with a variety of substances. smolecule.com

DFT calculations have been used to predict key molecular properties. For similar cyclic carbonates, these calculations can determine parameters like bond lengths, bond angles, and dipole moments. For instance, calculations on related molecules have predicted C=O bond lengths and HOMO-LUMO gaps, which are crucial for understanding reactivity. The electrophilic nature of the carbonyl group makes it susceptible to nucleophilic attack, a key aspect of its reactivity. smolecule.com

Table 1: Predicted Molecular Properties of Cyclic Carbonates from Computational Studies

PropertyPredicted ValueMethodReference
C=O Bond Length1.201 ÅB3LYP/6-311G++(d,p)
HOMO-LUMO Gap6.32 eVB3LYP/6-311G++(d,p)
Dipole Moment2.14 DebyeB3LYP/6-311G++(d,p)
Predicted CCS ([M+H]+)118.7 ŲCCSbase uni.lu
Predicted CCS ([M+Na]+)126.9 ŲCCSbase uni.lu

Note: The data in this table is based on calculations for structurally similar cyclic carbonates and provides an approximation for this compound.

Molecular Dynamics Simulations in Electrolyte Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in the complex environment of an electrolyte solution. acs.org These simulations model the movement and interactions of individual molecules over time, providing insights into macroscopic properties like viscosity and ionic conductivity. researchgate.netresearchgate.net

Recent advancements in MD simulations include the use of machine learning force fields, which can more accurately predict key electrolyte properties such as density, viscosity, and ionic conductivity across various solvent and salt combinations. researchgate.netresearchgate.net These predictive frameworks are crucial for designing new and improved electrolytes for lithium batteries. researchgate.net

Investigation of Solvation Shells and Ion-Solvent Interactions

The performance of lithium-ion batteries is heavily influenced by the solvation of lithium ions (Li+) within the electrolyte. researchgate.net Computational studies have been vital in characterizing the solvation shell of Li+ in cyclic carbonate solvents like this compound. nih.goviphy.ac.cn

Ab initio computations and DFT methods have shown that the chemical nature of the solvent molecules in the lithium ion's solvation shell dictates the speciation of ionic components in the electrolyte. nih.gov The formation of contact-ion pairs (CIPs) versus solvent-separated ion pairs (SSIPs) is influenced by the solvent's ability to rearrange its electronic density upon coordination with the lithium ion. nih.gov Typically, Li+ is coordinated by four solvent molecules, forming a tetrahedral solvation shell. nih.gov

Environmental and Sustainability Aspects of 4 Ethyl 1,3 Dioxolan 2 One

Green Chemistry Principles in the Synthesis of Cyclic Carbonates

The synthesis of cyclic carbonates, including 4-Ethyl-1,3-dioxolan-2-one, is increasingly aligning with the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. pandawainstitute.comcarloerbareagents.com Key aspects of this approach include waste prevention, the use of safer solvents, improved energy efficiency, and the utilization of renewable feedstocks. pandawainstitute.comscispace.com

The cycloaddition of carbon dioxide (CO2) to epoxides to produce cyclic carbonates is a prime example of a green chemical process. bohrium.comresearchgate.net This reaction is 100% atom-economical, meaning that all the atoms from the reactants are incorporated into the final product, thus minimizing waste. researchgate.netchemrxiv.org

Green Chemistry PrincipleApplication in Cyclic Carbonate Synthesis
Waste Prevention 100% atom economy in the cycloaddition of CO2 to epoxides. researchgate.netchemrxiv.org
Safer Solvents and Auxiliaries Development of solvent-free reaction conditions and use of greener solvents like water. chemrxiv.orgchemrxiv.org
Design for Energy Efficiency Research into catalysts that allow for reactions at lower temperatures and pressures. chemrxiv.orgresearchgate.net
Use of Renewable Feedstocks Utilization of CO2 as a C1 feedstock and exploration of bio-based epoxides. chemrxiv.orgocl-journal.org

Utilization of Carbon Dioxide as a Feedstock

The chemical fixation of CO2 is a critical strategy for mitigating its atmospheric concentration and associated global warming. researchgate.net The synthesis of cyclic carbonates from CO2 and epoxides is considered one of the most promising routes for CO2 utilization due to its high efficiency and the versatile applications of the resulting products. bohrium.comresearchgate.net This process directly converts a major greenhouse gas into valuable chemical intermediates. chemrxiv.org

The reaction involves the cycloaddition of CO2 to an epoxide, such as 1,2-butylene oxide, to form this compound. This reaction is often facilitated by various catalysts to proceed under milder conditions. bohrium.combohrium.com The development of efficient and recyclable catalysts is a key area of research to make this process even more sustainable. researchgate.net Recent advancements include the use of metal-organic frameworks, ionic liquids, and organocatalysts to drive the reaction under atmospheric pressure and solvent-free conditions. researchgate.netresearchgate.net

Potential for Bio-based Derivatives and Sustainable Materials

The principles of green chemistry also encourage the use of renewable resources. pandawainstitute.com In the context of this compound, this involves exploring bio-based feedstocks for its synthesis and utilizing the cyclic carbonate as a building block for sustainable materials.

While this compound itself is typically derived from petrochemical sources, the broader class of cyclic carbonates is seeing increased development from bio-based precursors. For instance, glycerol (B35011), a byproduct of biodiesel production, can be converted into glycerol carbonate, a related cyclic carbonate. ocl-journal.org Research is ongoing to develop pathways to synthesize a wider range of cyclic carbonates, potentially including this compound, from renewable feedstocks.

Cyclic carbonates like this compound are valuable precursors for the synthesis of sustainable polymers. They can be used to produce non-isocyanate polyurethanes (NIPUs), which are considered a greener alternative to traditional polyurethanes that involve the use of toxic isocyanates. ocl-journal.org The reaction of dicyclocarbonates with diamines yields polyhydroxyurethanes (PHUs), a type of NIPU. ocl-journal.org

Furthermore, this compound can be used in the synthesis of other organic compounds like esters and amides, which have applications in various industries, including pharmaceuticals and agrochemicals. alfa-chemical.com Its use as a green solvent is also being explored due to its low toxicity and biodegradability. atamanchemicals.com The U.S. Environmental Protection Agency (EPA) has classified this compound as a chemical expected to be of low concern based on experimental and modeled data under its Safer Choice program. nih.gov

The development of bio-based derivatives and their application in creating sustainable materials highlights the potential of this compound to contribute to a more circular and environmentally friendly chemical industry.

Q & A

Q. What are the most efficient synthetic routes for 4-ethyl-1,3-dioxolan-2-one, and how do yields compare under different conditions?

Two primary methods are documented:

  • 1,2-Butanediol route : Cyclocondensation with carbonyl sources (e.g., phosgene derivatives) achieves ~95% yield .
  • Epoxide-CO₂ cycloaddition : Reaction of 1,2-epoxybutane with CO₂ using catalysts like tetrabutylammonium chloride (TBACl) or ruthenium porphyrin complexes yields ~99% under mild conditions (e.g., 80°C, 24 hours) . Key variables affecting yield include catalyst selection, CO₂ pressure, and reaction temperature.

Q. What spectroscopic and thermodynamic characterization methods are used for this compound?

  • NMR spectroscopy : 1^1H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 4.66–4.60 (multiplet) and δ 0.97 (triplet, J=7.4 Hz) for the ethyl group .
  • Heat capacity : Measured via adiabatic calorimetry (283.1–373.1 K), with polynomial regression models providing temperature-dependent CpC_p values (uncertainty ±2.5%) .

Q. What are the foundational applications of this compound in materials science?

  • Polymer synthesis : Serves as a monomer for polycarbonates and polyurethanes via ring-opening polymerization .
  • Battery electrolytes : Enhances ionic conductivity in lithium-ion batteries, particularly at low temperatures, by stabilizing electrode interfaces .

Advanced Research Questions

Q. How do catalytic mechanisms differ in the epoxide-CO₂ cycloaddition route?

Ruthenium porphyrin catalysts activate CO₂ through Lewis acid-base interactions, lowering the energy barrier for epoxide ring-opening. TBACl operates via nucleophilic activation, where the chloride ion attacks the epoxide, forming a reactive intermediate for CO₂ insertion . Computational studies (DFT) can model transition states to compare mechanistic pathways .

Q. What methodologies are used to resolve contradictory thermodynamic data for this compound?

Discrepancies in heat capacity or phase behavior require:

  • Cross-validation : Replicating measurements using adiabatic calorimetry vs. differential scanning calorimetry (DSC).
  • Purity analysis : Gas chromatography (GC) or HPLC to rule out impurities affecting data .

Q. How does this compound improve low-temperature performance in lithium-ion batteries?

  • Solid-electrolyte interphase (SEI) modulation : Forms a stable, ion-permeable layer on graphite anodes, preventing electrolyte decomposition at sub-zero temperatures.
  • Viscosity reduction : Lowers electrolyte viscosity, enhancing Li⁺ mobility. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) quantify these effects .

Q. What computational approaches predict the compound’s reactivity in ring-opening polymerization?

  • Density Functional Theory (DFT) : Models nucleophilic attack by initiators (e.g., alkoxides) on the carbonyl carbon, predicting regioselectivity and kinetics.
  • Molecular dynamics (MD) : Simulates polymer chain growth and steric effects from the ethyl substituent .

Q. How can reaction yields be optimized for scaled laboratory synthesis?

  • Design of Experiments (DoE) : Evaluates interactions between CO₂ pressure (10–50 bar), catalyst loading (0.1–1 mol%), and temperature (60–100°C).
  • In-situ monitoring : FTIR tracks CO₂ consumption, enabling real-time adjustment of parameters .

Q. What safety protocols are critical for handling this compound in research settings?

  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C).
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles, as the compound may irritate skin and eyes .

Q. How does the ethyl group influence reactivity compared to other cyclic carbonates?

  • Steric effects : The ethyl substituent reduces ring strain, slowing polymerization rates vs. ethylene carbonate.
  • Electron donation : Enhances electrophilicity of the carbonyl carbon, favoring nucleophilic attack. Comparative kinetic studies with methyl or vinyl analogs quantify these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.